Rac-threo-ifenprodil
Overview
Description
Rac-threo-ifenprodil: is a compound known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. It is chemically described as threo-2-(4-benzyl-piperidin-1-yl)-1-(4-hydroxyphenyl)-propan-1-ol . This compound has been extensively studied for its neuroprotective properties and its potential therapeutic applications in various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-threo-ifenprodil involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions: Rac-threo-ifenprodil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The benzyl and hydroxyphenyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Rac-threo-ifenprodil has a wide range of scientific research applications, including:
Chemistry:
- Used as a reference compound in the study of NMDA receptor antagonists.
- Employed in the synthesis of novel derivatives for structure-activity relationship (SAR) studies .
Biology:
- Investigated for its neuroprotective effects in models of neurodegenerative diseases.
- Studied for its role in modulating synaptic plasticity and cognitive functions .
Medicine:
- Explored as a potential therapeutic agent for conditions such as stroke, traumatic brain injury, and chronic pain.
- Under investigation for its efficacy in treating psychiatric disorders like depression and anxiety .
Industry:
- Utilized in the development of new pharmaceuticals targeting NMDA receptors.
- Applied in the formulation of neuroprotective agents for clinical use .
Mechanism of Action
Rac-threo-ifenprodil exerts its effects primarily through its action as an NMDA receptor antagonist. It binds to the GluN2B subunit of the NMDA receptor, inhibiting the receptor’s activity and preventing excessive calcium influx into neurons. This action helps to reduce excitotoxicity, a major contributor to neuronal damage in various neurological conditions .
Comparison with Similar Compounds
- Threo-2-(4-benzyl-piperidin-1-yl)-1-(4-fluorophenyl)-propan-1-ol
- 4-benzyl-1-phenethyl-piperidinium chloride
- Traxoprodil (another β-hydroxyamphetamine NMDA receptor antagonist)
Uniqueness: Rac-threo-ifenprodil is unique due to its high selectivity for the GluN2B subunit of the NMDA receptor, which makes it particularly effective in targeting specific neuronal pathways involved in neuroprotection. Its distinct binding mode and pharmacological profile set it apart from other NMDA receptor antagonists .
Properties
IUPAC Name |
4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-IERDGZPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-34-7 | |
Record name | Ifenprodil, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074991347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IFENPRODIL, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1H0KS8B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.